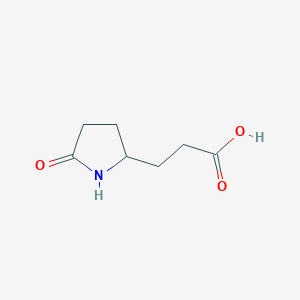

3-(5-Oxopyrrolidin-2-yl)propanoic acid

Descripción

Propiedades

IUPAC Name |

3-(5-oxopyrrolidin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c9-6-3-1-5(8-6)2-4-7(10)11/h5H,1-4H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBJIXVKDCZBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404559 | |

| Record name | 3-(5-Oxopyrrolidin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7766-86-1 | |

| Record name | 3-(5-Oxopyrrolidin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-oxopyrrolidin-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(5-Oxopyrrolidin-2-yl)propanoic acid

This guide provides a comprehensive overview of the chemical properties of 3-(5-Oxopyrrolidin-2-yl)propanoic acid, a molecule of significant interest to researchers in drug discovery and development. By synthesizing data from analogous structures and established chemical principles, this document offers valuable insights for professionals working with pyroglutamic acid derivatives.

Introduction: A Molecule at the Crossroads of Neuroactivity and Synthetic Versatility

3-(5-Oxopyrrolidin-2-yl)propanoic acid, with the (S)-enantiomer identified by CAS number 134053-92-2, is a fascinating hybrid molecule that combines the structural features of two biologically relevant entities: the pyroglutamic acid core and a propanoic acid side chain[1]. The pyroglutamic acid moiety, a cyclized derivative of L-glutamic acid, is found at the N-terminus of many peptides and is associated with enhanced stability and various biological activities, including nootropic and neuroprotective effects[2][3][4]. The propanoic acid tail, on the other hand, is a common structural motif in a wide array of pharmaceuticals, including the well-known class of non-steroidal anti-inflammatory drugs (NSAIDs)[5].

This unique combination of a conformationally constrained cyclic amino acid derivative and a flexible carboxylic acid chain makes 3-(5-Oxopyrrolidin-2-yl)propanoic acid a compelling scaffold for the design of novel therapeutics. Its structure suggests potential interactions with a variety of biological targets, and its functional groups offer multiple handles for chemical modification and the development of prodrugs.

Physicochemical Properties: A Predictive Analysis

Direct experimental data for 3-(5-Oxopyrrolidin-2-yl)propanoic acid is not extensively available in the public domain. However, we can predict its key physicochemical properties with a high degree of confidence by analyzing its constituent parts.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₁₁NO₃ | Based on its chemical structure. |

| Molecular Weight | 157.17 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for small organic acids. |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The presence of a carboxylic acid and a lactam imparts polarity and hydrogen bonding capability. |

| pKa | ~4-5 | The primary acidic proton is on the carboxylic acid group. The pKa is expected to be similar to that of propanoic acid (pKa ~4.87). |

| Stereochemistry | Exists as enantiomers due to the chiral center at the 2-position of the pyrrolidinone ring. The (S)-enantiomer is commercially available[1]. | The stereochemistry is inherited from the parent amino acid (glutamic acid). |

Synthesis and Chemical Reactivity

The synthesis of 3-(5-Oxopyrrolidin-2-yl)propanoic acid can be approached through several established methods for creating pyroglutamic acid derivatives[2][6]. A plausible synthetic strategy would involve the modification of glutamic acid or a derivative thereof.

Proposed Synthetic Pathway

A logical approach to the synthesis of 3-(5-Oxopyrrolidin-2-yl)propanoic acid is outlined below. This pathway leverages the inherent reactivity of glutamic acid to form the pyroglutamate ring and introduces the propanoic acid side chain via a malonic ester synthesis or a similar C-C bond-forming reaction.

Caption: Proposed synthesis of 3-(5-Oxopyrrolidin-2-yl)propanoic acid.

Key Reactions and Reactivity

The chemical reactivity of 3-(5-Oxopyrrolidin-2-yl)propanoic acid is dictated by its two primary functional groups: the carboxylic acid and the lactam.

-

Carboxylic Acid Group: This group can undergo standard reactions such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amide Formation: Coupling with amines using standard peptide coupling reagents (e.g., DCC, HOBt) to form amides. This is a crucial reaction for incorporating this molecule into larger structures or for creating prodrugs.

-

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

-

-

Lactam Ring: The lactam is relatively stable but can be hydrolyzed under strong acidic or basic conditions, which would open the ring to form a glutamic acid derivative. The lactam nitrogen is generally not reactive as a nucleophile due to the delocalization of its lone pair into the adjacent carbonyl group.

Spectroscopic Characterization: A Guide for the Analyst

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidinone ring and the propanoic acid side chain.

-

-CH₂-CH₂-COOH: The two methylene groups of the propanoic acid chain will appear as complex multiplets, likely in the range of 1.5-2.5 ppm.

-

Pyrrolidinone Ring Protons: The protons on the five-membered ring will also appear as multiplets, typically between 2.0 and 4.0 ppm. The proton at the chiral center (C2) will be coupled to the adjacent methylene groups of both the ring and the side chain.

-

-NH-: The amide proton will likely appear as a broad singlet between 7.0 and 8.5 ppm.

-

-COOH: The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically >10 ppm.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.

-

C=O (Carboxylic Acid): ~170-180 ppm

-

C=O (Lactam): ~175-185 ppm

-

Chiral Carbon (C2): ~55-65 ppm

-

Ring and Chain -CH₂- groups: ~20-40 ppm

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | Broad band from 2500-3300 |

| C=O (Carboxylic Acid) | Strong, sharp peak around 1700-1725 |

| N-H (Lactam) | Medium peak around 3200-3300 |

| C=O (Lactam) | Strong, sharp peak around 1670-1700 |

| C-H (sp³) | Multiple peaks around 2850-3000 |

Mass Spectrometry (MS)

In a mass spectrum (e.g., using electrospray ionization), the molecule is expected to show a prominent ion corresponding to its protonated form [M+H]⁺ at m/z 158.1. Fragmentation patterns would likely involve the loss of water (-18) from the carboxylic acid and cleavage of the propanoic acid side chain.

Stability and Degradation

Understanding the stability of 3-(5-Oxopyrrolidin-2-yl)propanoic acid is critical for its handling, storage, and formulation.

-

Hydrolytic Stability: The molecule is susceptible to hydrolysis at both the carboxylic acid (to form a carboxylate) and the lactam ring. The lactam is generally more stable to hydrolysis than an ester but can be cleaved under harsh acidic or basic conditions[7]. For long-term storage in solution, a neutral or slightly acidic pH is recommended.

-

Thermal Stability: As a solid, the compound is expected to be stable at room temperature. At elevated temperatures, decarboxylation of the propanoic acid moiety and degradation of the pyrrolidinone ring can occur.

-

Oxidative Stability: The molecule does not contain functional groups that are particularly susceptible to oxidation under normal conditions.

For optimal stability, it is recommended to store 3-(5-Oxopyrrolidin-2-yl)propanoic acid as a solid in a cool, dry, and dark place. Solutions should be freshly prepared, and if storage is necessary, they should be kept at low temperatures (e.g., -20°C)[8].

Experimental Protocols

General Procedure for NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of 3-(5-Oxopyrrolidin-2-yl)propanoic acid in approximately 0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃).

-

Internal Standard: Add a small amount of a suitable internal standard (e.g., TMS or TSPA) if quantitative analysis is required.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks in both spectra based on chemical shifts, coupling patterns, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC).

Workflow for Purity and Identity Confirmation

Caption: A typical workflow for confirming the identity and purity of 3-(5-Oxopyrrolidin-2-yl)propanoic acid.

Conclusion: A Promising Scaffold for Future Research

3-(5-Oxopyrrolidin-2-yl)propanoic acid represents a valuable building block for medicinal chemistry and drug development. Its unique combination of a pyroglutamic acid core and a propanoic acid side chain offers a rich landscape for chemical exploration. While specific experimental data for this molecule is limited, a thorough understanding of its predicted chemical properties, reactivity, and stability, as outlined in this guide, provides a solid foundation for researchers to unlock its full potential in the pursuit of novel therapeutics.

References

- Stefanucci, A., Novellino, E., Costante, R., & Ad. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 89(8), 1803.

- Organic Letters. (n.d.). Synthesis of Pyroglutamic Acid Derivatives via Double Michael Reactions of Alkynones.

- ResearchGate. (n.d.). Pyroglutamic acid and its derivatives exhibit a wide range of bioactivities.

- BenchChem. (n.d.).

- Bentham Science. (n.d.).

- PubChem. (n.d.). 3-Pyrrolidin-2-yl-propionic acid | C7H13NO2 | CID 550965.

- MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)

- ResearchGate. (n.d.). Studies on pyrrolidinones.

- PubChem. (n.d.). 3-(5-Oxopyrrolidin-2-yl)propanehydrazide | C7H13N3O2 | CID 487254.

- PubChem. (n.d.). 3-(Pyridin-2-yl)propanoic acid | C8H9NO2 | CID 564292.

- MDPI. (n.d.). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH.

- (n.d.). Infrared Spectral Studies of Propanoic Acid in Various Solvents.

- National Center for Biotechnology Information. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel), 15(8), 970.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237).

- NIST WebBook. (n.d.).

- PubChemLite. (n.d.). 3-(2-methyl-5-oxopyrrolidin-2-yl)propanoic acid.

- BLDpharm. (n.d.). 134053-92-2|(S)-3-(5-Oxopyrrolidin-2-yl)propanoic acid.

- PubChemLite. (n.d.). 2-amino-3-oxo-3-(5-oxopyrrolidin-2-yl)propanoic acid.

- NIST WebBook. (n.d.). Propanoic acid, 2-oxo-.

- ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062.

- National Center for Biotechnology Information. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 59(39), 17356-17367.

- PubChem. (n.d.). (2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid.

- The Pharmaceutical Journal. (2010).

- ChemScene. (n.d.). 18325-18-3 | 3-(Pyrrolidin-2-yl)propanoic acid.

- ResearchGate. (n.d.). (PDF) Infrared spectral studies of propanoic acid in various solvents.

- Semantic Scholar. (n.d.). 5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease.

- PubMed. (2020). Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. Journal of Analytical Toxicology, 44(6), 578-587.

- NIST WebBook. (n.d.). Propanoic acid.

- PubChemLite. (n.d.). 2-(5-oxopyrrolidin-2-yl)propanoic acid (C7H11NO3).

- ChemicalBook. (n.d.). Propionic acid(79-09-4) 13C NMR spectrum.

- ResearchGate. (n.d.). (PDF)

Sources

- 1. 134053-92-2|(S)-3-(5-Oxopyrrolidin-2-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benthamscience.com [benthamscience.com]

- 5. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 8. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(5-Oxopyrrolidin-2-yl)propanoic Acid: Structure, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 3-(5-Oxopyrrolidin-2-yl)propanoic acid, a heterocyclic compound built upon the privileged pyroglutamic acid scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the molecule's structural characteristics, outlines robust synthetic and analytical methodologies, and explores the burgeoning therapeutic applications of the broader 5-oxopyrrolidine class of molecules. By synthesizing established chemical principles with field-proven insights, this guide aims to serve as an authoritative resource for the scientific community.

Introduction: The Significance of the 5-Oxopyrrolidine Core

The 5-oxopyrrolidine moiety, also known as the pyroglutamic acid lactam, is a cornerstone in medicinal chemistry and natural product synthesis.[1] Derived from the cyclization of glutamic acid, this five-membered lactam ring provides a conformationally constrained and chiral scaffold that is amenable to diverse chemical modifications. Its inherent stability and ability to mimic peptide bonds have made it a valuable component in the design of peptidomimetics and other small molecule therapeutics.[2] Derivatives of 5-oxopyrrolidine have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, underscoring the therapeutic potential embedded within this structural framework.[1][2] 3-(5-Oxopyrrolidin-2-yl)propanoic acid represents a fundamental example of this class, featuring a propanoic acid side chain that offers a handle for further derivatization or interaction with biological targets.

Molecular Structure and Physicochemical Properties

The structural foundation of 3-(5-Oxopyrrolidin-2-yl)propanoic acid is the pyroglutamate ring linked at the 2-position to a propanoic acid chain. The presence of a chiral center at the C2 position of the pyrrolidinone ring gives rise to (S) and (R) enantiomers, each potentially possessing distinct biological activities.

| Identifier | Value | Source |

| IUPAC Name | 3-(5-oxopyrrolidin-2-yl)propanoic acid | PubChem |

| Molecular Formula | C₇H₁₁NO₃ | PubChem |

| Molecular Weight | 157.17 g/mol | PubChem |

| CAS Number | 18325-18-3 (for the racemate) | PubChem[3] |

The molecule possesses both a hydrogen bond donor (the lactam N-H) and multiple hydrogen bond acceptors (the lactam and carboxylic acid carbonyl oxygens), influencing its solubility and interaction with biological macromolecules.

Caption: Chemical structure of 3-(5-Oxopyrrolidin-2-yl)propanoic acid.

Synthesis and Characterization

Representative Synthetic Protocol

The following protocol is a representative procedure adapted from the synthesis of structurally similar 5-oxopyrrolidine carboxylic acids.[1][4][5] This self-validating system relies on well-understood reaction mechanisms.

Step 1: Michael Addition and Cyclization

-

To a solution of itaconic acid (1.0 eq) in water, add a suitable nitrogen nucleophile (e.g., a protected ammonia equivalent or a precursor that can be converted to the N-H lactam) (1.1 eq).

-

Reflux the reaction mixture for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with an appropriate acid (e.g., 5% HCl) to precipitate the product.[1]

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude 3-(5-Oxopyrrolidin-2-yl)propanoic acid.

Causality of Experimental Choices:

-

Water as Solvent: Provides a green and effective medium for the reaction and facilitates the workup.

-

Reflux Conditions: The elevated temperature is necessary to drive both the Michael addition and the subsequent intramolecular cyclization/dehydration to form the lactam ring.

-

Acidification: The product is a carboxylic acid, which is often more soluble in its salt form at basic or neutral pH. Acidification protonates the carboxylate, reducing its solubility in water and allowing for its isolation by filtration.

Analytical Characterization

The identity and purity of the synthesized 3-(5-Oxopyrrolidin-2-yl)propanoic acid would be confirmed using standard analytical techniques. Based on data from closely related structures, the expected spectral characteristics are as follows:

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrrolidinone ring and the propanoic acid side chain. The chemical shifts (δ) in DMSO-d₆ would likely appear in the following regions:

-

~12.0 ppm: A broad singlet corresponding to the carboxylic acid proton.

-

~7.5-8.0 ppm: A singlet for the lactam N-H proton.

-

~3.5-4.0 ppm: A multiplet for the C2 proton of the pyrrolidinone ring.

-

~1.8-2.5 ppm: A series of multiplets for the methylene protons of the pyrrolidinone ring and the propanoic acid side chain.[1][5]

-

-

¹³C NMR: The carbon NMR spectrum in DMSO-d₆ would be expected to show distinct signals for the carbonyl carbons and the aliphatic carbons:

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the functional groups present:

-

~3200-3400 cm⁻¹: N-H stretching of the lactam.

-

~2500-3300 cm⁻¹: A broad O-H stretch from the carboxylic acid.

-

~1700-1750 cm⁻¹: C=O stretching of the carboxylic acid.

3.2.3. Mass Spectrometry (MS)

Mass spectral analysis would confirm the molecular weight of the compound. For the neutral molecule, the expected [M+H]⁺ ion in positive ion mode ESI-MS would be m/z 158.08.

Biological Significance and Therapeutic Applications

While specific biological functions of 3-(5-Oxopyrrolidin-2-yl)propanoic acid are not extensively documented, the 5-oxopyrrolidine scaffold is a key pharmacophore in numerous biologically active compounds.

Antimicrobial and Antifungal Activity

A significant body of research has demonstrated the potent antimicrobial and antifungal properties of 5-oxopyrrolidine derivatives. These compounds have been shown to be effective against a range of pathogens, including multidrug-resistant strains of Staphylococcus aureus and various fungal species.[1][6] The mechanism of action is often attributed to the ability of the scaffold to serve as a platform for various functional groups that can interact with key microbial targets.

Anticancer Potential

Derivatives of 5-oxopyrrolidine have also emerged as promising anticancer agents.[2] Studies have shown that certain substituted 5-oxopyrrolidines exhibit significant cytotoxicity against various cancer cell lines. The rigid framework of the pyrrolidinone ring allows for the precise spatial orientation of substituents, which can enhance binding to enzymatic targets or receptors involved in cancer cell proliferation.

Sources

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Pyrrolidin-2-yl-propionic acid | C7H13NO2 | CID 550965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-(5-Oxopyrrolidin-2-yl)propanoic Acid: From Natural Precursor to Synthetic Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(5-Oxopyrrolidin-2-yl)propanoic acid, a derivative of the naturally ubiquitous pyroglutamic acid. While direct evidence for the natural occurrence of 3-(5-Oxopyrrolidin-2-yl)propanoic acid is not established in current scientific literature, its core structure, the 5-oxopyrrolidine (also known as pyroglutamate or 2-pyrrolidone) moiety, is a fundamental building block in numerous natural products. This guide will first elucidate the natural origins, biosynthesis, and biological significance of pyroglutamic acid. Subsequently, it will focus on 3-(5-Oxopyrrolidin-2-yl)propanoic acid as a synthetic scaffold, detailing its chemical synthesis and the burgeoning interest in its derivatives for therapeutic applications, particularly in the realms of oncology and infectious diseases. This document aims to serve as a critical resource for researchers by providing a clear distinction between the natural precursor and its synthetic analogue, alongside methodologies for synthesis and characterization.

The Natural Foundation: Pyroglutamic Acid (5-Oxoproline)

The story of 3-(5-Oxopyrrolidin-2-yl)propanoic acid begins with its parent compound, pyroglutamic acid. Pyroglutamic acid (PCA), systematically named 5-oxopyrrolidine-2-carboxylic acid, is a naturally occurring amino acid derivative.[1] It is formed through the intramolecular cyclization of glutamic acid or glutamine, a process that can occur spontaneously or be enzyme-mediated.[2]

Natural Occurrence and Biosynthesis

Pyroglutamic acid is widespread in biological systems. It is found as a free amino acid in various tissues, including the brain and skin.[1] It also forms the N-terminus of many peptides and proteins, where its presence confers resistance to degradation by aminopeptidases.[1]

The biosynthesis of pyroglutamic acid is primarily linked to two pathways:

-

From Glutamic Acid/Glutamine: The free amino group of glutamic acid or glutamine can cyclize to form a lactam, releasing a molecule of water. This can be a spontaneous process, especially under certain pH and temperature conditions, or it can be catalyzed by glutaminyl cyclases.[2]

-

From the Glutathione Cycle: Pyroglutamic acid is a metabolite in the γ-glutamyl cycle (glutathione cycle). It is produced from γ-glutamylcysteine by the action of γ-glutamyl cyclotransferase and is subsequently converted to glutamate by 5-oxoprolinase.[2]

Caption: Biosynthetic pathways leading to the formation and conversion of pyroglutamic acid.

Biological Roles of Pyroglutamic Acid

Pyroglutamic acid is not merely a metabolic intermediate; it exhibits several biological functions:

-

Neurotransmission: It may act as a precursor for glutamate, a primary excitatory neurotransmitter, and has been suggested to modulate cholinergic system activity.[2]

-

Protein Stability: As an N-terminal residue, it protects peptides from enzymatic degradation, thereby extending their biological half-life.

-

Clinical Relevance: Altered levels of pyroglutamic acid have been associated with certain metabolic disorders and neurological conditions. For instance, an accumulation of pyroglutamic acid is linked to 5-oxoprolinase deficiency, and its presence in amyloid-β plaques is noted in Alzheimer's disease.[2]

3-(5-Oxopyrrolidin-2-yl)propanoic Acid: A Synthetic Derivative

While the 5-oxopyrrolidine core is natural, current scientific literature does not provide evidence for the isolation of 3-(5-Oxopyrrolidin-2-yl)propanoic acid from natural sources. It is recognized as a synthetic compound, available from chemical suppliers for research purposes.[3] The interest in this molecule and its analogues stems from the broad pharmacological potential of the 2-pyrrolidone scaffold, which is a feature of many naturally occurring alkaloids.[4]

Chemical Synthesis

The synthesis of 5-oxopyrrolidine derivatives is an active area of chemical research. While specific, detailed protocols for the synthesis of 3-(5-Oxopyrrolidin-2-yl)propanoic acid are proprietary or found within patent literature, general synthetic strategies for related compounds often involve the reaction of itaconic acid with an appropriate amine, followed by further modifications. For instance, the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid has been achieved by reacting N-(4-aminophenyl)acetamide with itaconic acid in refluxing water.[5][6]

A plausible conceptual pathway for the synthesis of the core structure of 3-(5-oxopyrrolidin-2-yl)propanoic acid could involve the Michael addition of a nitrogen-containing nucleophile to a suitable precursor, followed by cyclization.

Caption: A conceptual workflow for the synthesis of 5-oxopyrrolidine derivatives.

Biological Activities and Therapeutic Potential of 5-Oxopyrrolidine Derivatives

The synthetic exploration of 5-oxopyrrolidine derivatives, including those with a propanoic acid side chain, is driven by their promising biological activities. The rigid, chiral scaffold of the 5-oxopyrrolidine ring makes it an attractive starting point for the design of novel therapeutic agents.

Anticancer and Antimicrobial Properties

Recent studies have demonstrated that synthetic derivatives of 5-oxopyrrolidine exhibit significant anticancer and antimicrobial properties. For example, novel 5-oxopyrrolidine derivatives have shown potent activity against human lung adenocarcinoma cells (A549) and multidrug-resistant Staphylococcus aureus (MRSA) strains.[5][7] The structural modifications on the 5-oxopyrrolidine core, such as the introduction of azole, diazole, and hydrazone moieties, have been shown to modulate their biological activity.[5]

| Compound Class | Biological Activity | Target | Reference |

| 5-Oxopyrrolidine-hydrazone derivatives | Anticancer | A549 lung cancer cells | [5] |

| 5-Oxopyrrolidine-hydrazone derivatives | Antimicrobial | Multidrug-resistant S. aureus | [5][7] |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Antimicrobial | Gram-positive bacteria and drug-resistant fungi | [8] |

Enzyme Inhibition

The 5-oxopyrrolidine scaffold is also being investigated for its potential as an enzyme inhibitor. For instance, derivatives of 3-(pyrrol-2-yl)propionic acid have been designed as inhibitors of cytosolic phospholipase A2, an enzyme involved in inflammatory processes.[9] This suggests that 3-(5-Oxopyrrolidin-2-yl)propanoic acid and its analogues could be explored for their inhibitory effects on various enzymatic targets.

Analytical Characterization

The analysis of 3-(5-Oxopyrrolidin-2-yl)propanoic acid and related compounds typically involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation, confirming the presence of the 5-oxopyrrolidine ring and the propanoic acid side chain. Characteristic signals for the protons and carbons of the pyrrolidinone ring can be used for definitive identification.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the lactam carbonyl (C=O) and the carboxylic acid (C=O and O-H) groups.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the synthesized compounds.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the purification and purity assessment of synthetic 5-oxopyrrolidine derivatives.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be employed for separation and identification.

Future Perspectives and Conclusion

While 3-(5-Oxopyrrolidin-2-yl)propanoic acid does not appear to be a naturally occurring compound based on current knowledge, its chemical backbone is firmly rooted in the natural product, pyroglutamic acid. The extensive research into synthetic 5-oxopyrrolidine derivatives highlights the therapeutic potential of this chemical class. For researchers and drug development professionals, 3-(5-Oxopyrrolidin-2-yl)propanoic acid represents a versatile and promising scaffold for the development of novel drugs targeting a range of diseases, from cancer to multidrug-resistant infections. Future research will likely focus on the asymmetric synthesis of more complex derivatives, the elucidation of their mechanisms of action, and their evaluation in preclinical and clinical studies. The distinction between the natural origin of the core structure and the synthetic nature of its derivatives is critical for guiding future research and development in this exciting field.

References

-

Wikipedia. Pyroglutamic acid. Link

-

Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. Link

-

Panday, S. K. (2020). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Mini-Reviews in Organic Chemistry, 17(6), 626-646. Link

-

Grybaitė, B., Kairytė, K., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Stankevičiūtė, M., & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(12), 4809. Link

-

Grybaitė, B., Kairytė, K., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. Link

-

BLDpharm. (S)-3-(5-Oxopyrrolidin-2-yl)propanoic acid. Link

-

Wikipedia. Pyroglutamic acid. Link

-

Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. Link

-

Grybaitė, B., Kairytė, K., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Stankevičiūtė, M., & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(12), 4809. Link

-

Grybaitė, B., Kairytė, K., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Stankevičiūtė, M., & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(12), 4809. Link

-

Grybaitė, B., Kairytė, K., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7966. Link

-

Antonchick, A. P., Gerding, A., & Waldmann, H. (2009). 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic Acids as Inhibitors of 85 kDa Cytosolic Phospholipase A2. Archiv der Pharmazie, 342(7), 423-427. Link

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 3. 134053-92-2|(S)-3-(5-Oxopyrrolidin-2-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]

- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids as inhibitors of 85 kDa cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The 5-Oxopyrrolidine Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Structure-Activity Relationship of 5-Oxopyrrolidine Compounds

The five-membered nitrogen heterocycle, 5-oxopyrrolidine (also known as 2-pyrrolidinone or pyroglutamic acid lactam), represents a quintessential "privileged scaffold" in modern drug discovery.[1] This designation is reserved for molecular frameworks that can bind to a variety of biological targets with high affinity, serving as a versatile template for developing novel therapeutic agents.[2][3] The significance of the 5-oxopyrrolidine core is underscored by its presence in numerous natural products and clinically approved pharmaceuticals, including the nootropic agent Nebracetam, the respiratory stimulant Doxapram, and the anticonvulsant Ethosuximide.[4]

The inherent "drug-likeness," synthetic tractability, and stereochemical complexity of the pyrrolidinone ring have fueled extensive research into its derivatives.[1][5] These investigations have unveiled a remarkable spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[6][4][7][8][9] Understanding the relationship between the specific structural modifications of this scaffold and the resulting biological activity—the Structure-Activity Relationship (SAR)—is paramount for the rational design of next-generation therapeutics. This guide provides a detailed synthesis of the key SAR principles governing the bioactivity of 5-oxopyrrolidine compounds, grounded in field-proven experimental insights and methodologies.

Core Synthetic Strategies: Building the Foundation for SAR Exploration

A robust SAR study hinges on the efficient synthesis of a diverse library of chemical analogs. For 5-oxopyrrolidine derivatives, a common and highly effective strategy begins with the cyclization of itaconic acid with a selected primary amine (aliphatic, aromatic, or heterocyclic), yielding a 1-substituted-5-oxopyrrolidine-3-carboxylic acid.[6] This carboxylic acid at the C-3 position is a critical synthetic handle. It can be readily converted to a methyl ester and subsequently reacted with hydrazine hydrate to form the corresponding carbohydrazide.[10] This hydrazide intermediate is exceptionally versatile, serving as a key building block for a vast array of derivatives, including hydrazones, azoles (e.g., pyrroles, pyrazoles), and diazoles (e.g., oxadiazoles, triazoles), allowing for systematic exploration of the chemical space at this position.[6][11]

The causality behind this synthetic choice is clear: it provides a divergent and modular approach. A single N-1 substituted core can be elaborated into dozens of C-3 derivatives, enabling a direct comparison of how different functionalities at the C-3 position influence biological activity while keeping the N-1 substituent constant.

Structure-Activity Relationship in Anticancer Applications

The 5-oxopyrrolidine scaffold has proven to be a fertile ground for the discovery of novel anticancer agents.[6][12] SAR studies have revealed that modifications at the N-1 and C-3 positions are particularly critical for cytotoxic potency and selectivity.

Key Substitutions and Their Impact

-

N-1 Position: The substituent on the ring nitrogen significantly modulates activity.

-

Aryl Amines: A 1-(4-aminophenyl) group often imparts greater anticancer activity than its 1-(4-acetamidophenyl) precursor, suggesting that a free amino group is beneficial for activity, potentially by participating in hydrogen bonding interactions with the target protein.[6][13]

-

Substituted Phenyls: The introduction of a 1-(2-hydroxyphenyl) or a 1-(3,4,5-trimethoxyphenyl) moiety has been shown to be an effective strategy for generating potent anticancer compounds.[14][15] The latter is a well-known pharmacophore found in several tubulin polymerization inhibitors.

-

-

C-3 Position (via Carbohydrazide): This position offers the most extensive opportunities for SAR exploration.

-

Hydrazones: The condensation of the C-3 carbohydrazide with various aldehydes to form hydrazones is a highly successful strategy.[12]

-

Heterocyclic vs. Aromatic Aldehydes: Hydrazones derived from heterocyclic aldehydes (e.g., thiophene-2-carbaldehyde, 5-nitrothiophene-2-carbaldehyde) generally exhibit superior anticancer activity compared to those derived from simple aromatic aldehydes.[6]

-

Substituted Benzylidenes: When using aromatic aldehydes, the substitution pattern is crucial. Derivatives bearing 2-hydroxybenzylidene or 2-hydroxynaphthalenylmethylene moieties have demonstrated high cytotoxicity.[12][16] Similarly, electron-donating groups like dimethylamino and methoxy, or halogens like chloro and bromo, can enhance potency.[6][12]

-

-

Azoles and Other Heterocycles: Cyclization of the carbohydrazide or its derivatives to form five-membered rings like 1,3,4-oxadiazole or 4-aminotriazole can significantly boost anticancer activity, often surpassing that of the parent hydrazide.[15]

-

Quantitative SAR Data: Anticancer Activity

The following table summarizes the structure-dependent anticancer effects of various 5-oxopyrrolidine derivatives on the A549 human lung adenocarcinoma cell line, a standard model for in vitro screening.

| Compound Class | N-1 Substituent | C-3 Moiety | % Viability (A549 cells @ 100 µM) | Reference |

| Carboxylic Acid | 1-(4-Acetamidophenyl) | -COOH | ~90% | [6] |

| Hydrazone (Aromatic) | 1-(4-Aminophenyl) | Hydrazone with 4-chlorobenzaldehyde | Moderate Activity | [6] |

| Hydrazone (Aromatic) | 1-(4-(Phenylamino)phenyl) | Hydrazone with 2-hydroxybenzaldehyde | High Activity (IC50 ~10-20 µM) | [12] |

| Hydrazone (Heterocyclic) | 1-(4-Aminophenyl) | Hydrazone with thiophene-2-carbaldehyde | 36.2% | [14] |

| Bis-Hydrazone (Heterocyclic) | 1-(4-Aminophenyl) | Bis-hydrazone with 5-nitrothiophene | <20% (Highly Active) | [6][17] |

| Benzimidazole | 1-(2-Hydroxyphenyl) | 5-Methylbenzimidazole | 59.5% | [14] |

| Benzimidazole | 1-(3,5-Dichloro-2-hydroxyphenyl) | 5-Methylbenzimidazole | 24.5% (Enhanced Activity) | [14] |

| 1,3,4-Oxadiazolethione | 1-(3,4,5-Trimethoxyphenyl) | 1,3,4-Oxadiazole-2-thione | 28.0% | [15] |

Note: Lower % viability indicates higher anticancer activity.

Proposed Mechanism of Action

While the precise mechanisms are often compound-specific, molecular modeling studies suggest that some of the most active hydrazone derivatives may function as multi-kinase inhibitors. For instance, docking studies have shown high binding affinity of 2-hydroxynaphthalenylmethylene derivatives to the active sites of key protein kinases like SRC (a non-receptor tyrosine kinase) and BRAF (a serine/threonine-protein kinase), both of which are critical regulators of cell growth and proliferation.[12][16]

Structure-Activity Relationship in Antimicrobial Applications

The 5-oxopyrrolidine scaffold is also a promising template for developing novel antimicrobial agents, particularly against challenging Gram-positive pathogens.[6][18]

Key Structural Features for Antimicrobial Potency

The SAR trends for antimicrobial activity often parallel those for anticancer effects, emphasizing the importance of specific heterocyclic moieties.

-

Gram-Positive Selectivity: Many derivatives exhibit potent and selective activity against Gram-positive bacteria, most notably multidrug-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA), with significantly lower activity against Gram-negative bacteria.[6][14][19]

-

The Nitro-Heterocycle Motif: The incorporation of a 5-nitro-substituted heterocycle is a recurring theme for high potency.

-

A 5-nitrothiophene substituent, when incorporated as a hydrazone at the C-3 position, yields compounds with excellent activity against a panel of multidrug-resistant S. aureus strains, including those resistant to linezolid and tedizolid.[6][18]

-

Similarly, a 5-nitrofuran moiety also confers potent antibacterial effects against a range of both Gram-positive and Gram-negative bacteria.[20] The nitro group is critical; its presence can enhance antimicrobial activity, possibly through bioreduction to cytotoxic radicals under the microaerophilic conditions often found in bacterial colonies.

-

-

N-1 and C-3 Synergy: The combination of an optimal N-1 substituent with a potent C-3 moiety is key. For example, a 5-fluorobenzimidazole ring at C-3 combined with a 1-(3,5-dichloro-2-hydroxyphenyl) group at N-1 results in a compound with activity against MRSA that is four-fold stronger than the antibiotic clindamycin.[14]

Quantitative SAR Data: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative compounds against S. aureus, illustrating key SAR principles.

| Compound ID (Reference) | N-1 Substituent | C-3 Moiety | Target Organism | MIC (µg/mL) |

| Compound 21[6] | 1-(4-Aminophenyl) | Bis-hydrazone with 5-nitrothiophene | MRSA, LZD-resistant S. aureus | 1–8 |

| Vancomycin (Control) | - | - | LZD-resistant S. aureus | 2 |

| Hydrazone[20] | 1-(2-Hydroxy-5-methylphenyl) | Hydrazone with benzaldehyde | S. aureus ATCC 9144 | 3.9 |

| Hydrazone[20] | 1-(2-Hydroxy-5-methylphenyl) | Hydrazone with 5-nitrothiophene | S. aureus ATCC 9144 | 3.9 |

| Cefuroxime (Control) | - | - | S. aureus ATCC 9144 | 7.8 |

| 5-Fluorobenzimidazole[14] | 1-(3,5-Dichloro-2-hydroxyphenyl) | 5-Fluorobenzimidazole | MRSA TCH 1516 | 2 |

| Clindamycin (Control) | - | - | MRSA TCH 1516 | 8 |

Note: Lower MIC value indicates higher antimicrobial activity.

Furthermore, select derivatives, such as the 5-nitrothienylhydrazone, have demonstrated the ability to disrupt established bacterial biofilms, an essential feature for treating persistent infections.[20]

Experimental Protocols: A Framework for Self-Validating Research

To ensure trustworthiness and reproducibility, the protocols used in SAR studies must be robust and self-validating. This is achieved by including appropriate positive and negative controls and by using well-established, quantitative endpoints.

Protocol 1: General Synthesis of a 1-Aryl-5-oxopyrrolidine-3-carbohydrazide Intermediate

This protocol describes the foundational steps to create the key intermediate for C-3 diversification.

-

Step 1: Synthesis of the Carboxylic Acid. A mixture of itaconic acid (1.0 eq) and the desired primary aryl amine (e.g., 4-aminoacetophenone, 1.0 eq) in water is refluxed for 12 hours. The reaction mixture is then cooled, and the precipitated product is filtered, washed with 5% HCl, and then water to yield the 1-aryl-5-oxopyrrolidine-3-carboxylic acid.[6]

-

Step 2: Esterification. The carboxylic acid from Step 1 is suspended in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 20 hours. The solvent is then removed under reduced pressure to yield the crude methyl ester.[6]

-

Step 3: Hydrazinolysis. The crude methyl ester from Step 2 is dissolved in methanol, and hydrazine hydrate (excess, e.g., 5-10 eq) is added. The mixture is refluxed for 2-4 hours. Upon cooling, the product precipitates and is collected by filtration, washed with cold methanol, and dried to yield the pure 1-aryl-5-oxopyrrolidine-3-carbohydrazide.[6][10]

-

Validation: The structure and purity of the final hydrazide must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and microanalysis before its use in subsequent reactions. This ensures that any observed biological activity from its derivatives can be confidently attributed to the intended structural modifications.

Protocol 2: In Vitro Anticancer Screening via MTT Assay

This is a standard colorimetric assay to assess cell viability and, by extension, the cytotoxic potential of test compounds.

-

Cell Seeding: Human cancer cells (e.g., A549) are seeded into 96-well plates at a density of 1 × 10⁴ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: The synthesized 5-oxopyrrolidine derivatives are dissolved in DMSO to create stock solutions and then diluted in cell culture medium to the final desired concentration (e.g., 100 µM for initial screening). The medium in the wells is replaced with the compound-containing medium.[15]

-

Controls:

-

Negative Control: Cells treated with vehicle (DMSO) only, representing 100% viability.

-

Positive Control: Cells treated with a known cytotoxic drug (e.g., cisplatin) to confirm assay sensitivity.[21]

-

-

Incubation: The plates are incubated for a set period (e.g., 24 or 72 hours).[12][21]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the purple formazan crystals formed by metabolically active (viable) cells.

-

Data Acquisition: The absorbance is read on a microplate reader at ~570 nm.

-

Calculation: Cell viability is calculated as: (Absorbance of Treated Cells / Absorbance of Negative Control) * 100. The results provide a quantitative measure of the compound's cytotoxic effect, validated against both positive and negative controls.

Conclusion and Future Directions

The 5-oxopyrrolidine scaffold continues to be a cornerstone of medicinal chemistry, offering a robust and versatile platform for the development of novel therapeutic agents. The structure-activity relationships elucidated to date provide a clear roadmap for drug design professionals. The C-3 carbohydrazide has emerged as a particularly powerful synthetic handle, allowing for the introduction of diverse functionalities that profoundly influence biological activity.

Key SAR takeaways include:

-

Dominance of Heterocycles: The incorporation of heterocyclic moieties, especially at the C-3 position, is a highly effective strategy for enhancing both anticancer and antimicrobial potency.

-

The Nitroaromatic Advantage: Nitro-substituted heterocycles, such as 5-nitrothiophene and 5-nitrofuran, consistently produce compounds with superior antimicrobial activity.

-

N-1 Phenyl Substitution: Judicious substitution on the N-1 phenyl ring (e.g., with hydroxyl, methoxy, or amino groups) is critical for tuning activity and potential target interactions.

Future research should focus on expanding the chemical diversity of these derivatives, particularly in less-explored areas such as antiviral and neuroprotective applications.[7][9] A deeper investigation into the specific molecular targets and mechanisms of action for the most potent compounds will be crucial for translating these promising scaffolds from laboratory curiosities into clinically effective drugs. Finally, optimizing the pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds will be the ultimate step in harnessing the full therapeutic potential of the 5-oxopyrrolidine core.

References

-

Kavaliauskas, P., Mickevičius, V., Vaickelionienė, S., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]

-

ResearchGate. (n.d.). The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on... [Figure]. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

-

Starkevič, U., Pukalskienė, M., Starkevič, V., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. International Journal of Molecular Sciences, 26(7), 3162. [Link]

-

Kavaliauskas, P., Vaickelionienė, S., Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals, 16(5), 656. [Link]

-

ResearchGate. (n.d.). The antimicrobial activity of 5-oxopyrrolidine derivative 21 against... [Figure]. Retrieved from ResearchGate. [Link]

-

Kavaliauskas, P., Sapijanskaitė-Banevič, B., Grybaitė, B., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(24), 5519. [Link]

-

Kavaliauskas, P., Mickevičius, V., Vaickelionienė, S., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed. [Link]

-

Kavaliauskas, P., Mickevičius, V., Petraitis, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2733. [Link]

-

KTU ePubl. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. [Link]

-

Gein, V. L., Silaeva, M. A., & Vikharev, Y. B. (2020). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal, 54, 348–350. [Link]

-

Semantic Scholar. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. [Link]

-

MDPI. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

-

Yahaya, A. S., Hamid, K. M., Abd. Rashid, R., et al. (2014). Antinociceptive activity of a synthetic oxopyrrolidine-based compound, ASH21374, and determination of its possible mechanisms. Naunyn-Schmiedeberg's Archives of Pharmacology, 387(11), 1055-1064. [Link]

-

Kavaliauskas, P., Vaickelionienė, S., Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Institutes of Health. [Link]

-

Vitale, P., Scilimati, A., & Artigas, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4867. [Link]

-

Desai, P. S., & Pandya, K. M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

-

Desai, P. S., & Pandya, K. M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. [Link]

-

Starkevič, U., Pukalskienė, M., Starkevič, V., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. PubMed. [Link]

-

Kumar, P., Kumar, R., Kumar, A., & Kumar, A. (2022). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Biomedicine & Pharmacotherapy, 153, 113401. [Link]

-

Wieszczycka, K., & Staszowska-Karkut, M. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Pharmaceuticals, 14(11), 1164. [Link]

-

Chen, X., Chen, Z., & Wang, Y. (2018). Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases. Journal of Clinical Nursing, 2018, 5954982. [Link]

-

Tan, Y., & Brimble, M. A. (2019). Natural product derived privileged scaffolds in drug discovery. Current Opinion in Chemical Biology, 50, 64-74. [Link]

-

Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2012). Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. Archiv der Pharmazie, 345(8), 626-634. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Natural product derived privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antinociceptive activity of a synthetic oxopyrrolidine-based compound, ASH21374, and determination of its possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(5-Oxopyrrolidin-2-yl)propanoic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-Oxopyrrolidin-2-yl)propanoic acid, a derivative of the naturally occurring amino acid metabolite pyroglutamic acid, represents a significant scaffold in medicinal chemistry and drug discovery.[1] Its constrained cyclic lactam structure provides a unique conformational framework, making it an attractive starting point for the synthesis of a diverse array of biologically active molecules.[1] This technical guide provides a comprehensive overview of the synonyms, alternative names, chemical properties, synthesis, and biological significance of this compound and its analogs, with a focus on their potential therapeutic applications.

Nomenclature and Chemical Identifiers

The systematic identification of 3-(5-Oxopyrrolidin-2-yl)propanoic acid is crucial for accurate scientific communication. A variety of synonyms and registry numbers are used to denote this compound and its stereoisomers.

Synonyms and Alternative Names:

-

5-Oxo-2-pyrrolidinepropanoic acid[2]

-

(S)-3-(5-Oxopyrrolidin-2-yl)propanoic acid[3]

-

2-Pyrrolidinepropanoic acid, 5-oxo-

Chemical Identifiers:

The specific stereochemistry of the molecule is a critical determinant of its biological activity. The most common identifiers are listed below:

| Identifier | Value | Notes |

| CAS Number | 7766-86-1 | Racemic or unspecified stereochemistry[2][4] |

| 134053-92-2 | (S)-enantiomer[3] | |

| Molecular Formula | C7H11NO3 | [2][5] |

| Molecular Weight | 157.17 g/mol | [2][4] |

| IUPAC Name | 3-(5-oxopyrrolidin-2-yl)propanoic acid | [6] |

Physicochemical Properties

The physicochemical properties of 3-(5-Oxopyrrolidin-2-yl)propanoic acid are fundamental to its behavior in biological systems and its formulation as a potential therapeutic agent.

| Property | Value | Source |

| Molecular Formula | C7H11NO3 | [2][5] |

| Molecular Weight | 157.17 g/mol | [2][4] |

| Appearance | Solid | [5] |

| Topological Polar Surface Area | 66.4 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

Synthesis of 3-(5-Oxopyrrolidin-2-yl)propanoic Acid and its Analogs

The synthesis of 3-(5-Oxopyrrolidin-2-yl)propanoic acid and its derivatives often utilizes pyroglutamic acid as a chiral starting material. The inherent stereochemistry of pyroglutamic acid allows for the stereoselective synthesis of various analogs.

General Synthetic Workflow

A common synthetic strategy involves the modification of the carboxylic acid or the lactam ring of a pyroglutamic acid derivative. This allows for the introduction of various functional groups and the extension of side chains.

Caption: General workflow for the synthesis of 3-(5-Oxopyrrolidin-2-yl)propanoic acid analogs.

Detailed Experimental Protocol: Synthesis of a Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Derivative

The following protocol is a representative example of the synthesis of a substituted 5-oxopyrrolidine-3-carboxylic acid, which can be adapted for the synthesis of the title compound and its analogs. This method involves the reaction of an amine with itaconic acid.[7][8]

Materials:

-

N-(4-aminophenyl)acetamide (Amine)

-

Itaconic acid

-

Deionized water

-

5% Hydrochloric acid

-

5% Sodium hydroxide solution

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the amine (e.g., N-(4-aminophenyl)acetamide) and itaconic acid in a suitable molar ratio in deionized water.

-

Reflux: Heat the reaction mixture to reflux and maintain for a specified period (e.g., 12 hours) to ensure complete reaction.

-

Acidification: After cooling, add 5% hydrochloric acid to the mixture and stir.

-

Isolation of Crude Product: The crystalline solid product that forms is collected by filtration and washed with water.

-

Purification: The crude product is purified by dissolving it in a 5% sodium hydroxide solution, followed by filtration to remove any insoluble impurities. The filtrate is then acidified with hydrochloric acid to precipitate the purified product.

-

Final Product Collection: The purified crystalline solid is collected by filtration, washed with water, and dried to yield the final substituted 5-oxopyrrolidine-3-carboxylic acid.

Biological Activities and Therapeutic Potential

Derivatives of 3-(5-Oxopyrrolidin-2-yl)propanoic acid have demonstrated a wide range of biological activities, making them promising candidates for drug development in various therapeutic areas.

Neuroprotective Effects

Pyroglutamic acid and its analogs have shown significant neuroprotective properties. They have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's, Huntington's, and Parkinson's disease.[9] The proposed mechanism for this neuroprotection involves the modulation of glutamate neurotransmission.

L-pyroglutamic acid has been shown to protect cortical neurons from glutamate-induced neurotoxicity by inhibiting the formation of nitric oxide and suppressing the rise in intracellular calcium levels.[10] Furthermore, some derivatives of pyroglutamic acid act as antagonists of excitatory amino acid receptors, specifically non-NMDA receptors, which can protect against glutamate-induced seizures.[11]

Mechanism of Action in Neuroprotection

The neuroprotective effects of pyroglutamic acid derivatives are often linked to their interaction with the glutamatergic system, particularly NMDA receptors. Overactivation of NMDA receptors is a key factor in excitotoxicity and neuronal cell death in various neurological disorders.

Caption: Proposed mechanism of neuroprotection by pyroglutamic acid derivatives.

Antimicrobial and Anticancer Activities

Recent studies have highlighted the potential of 5-oxopyrrolidine derivatives as antimicrobial and anticancer agents.[7][12][13] The introduction of different substituents onto the pyrrolidinone scaffold has led to the discovery of compounds with potent activity against multidrug-resistant bacteria and various cancer cell lines.[7][13] The specific mechanisms underlying these activities are still under investigation but are believed to involve the disruption of essential cellular processes in pathogens and cancer cells.

Conclusion

3-(5-Oxopyrrolidin-2-yl)propanoic acid and its derivatives represent a versatile and valuable class of compounds for drug discovery and development. Their unique structural features, coupled with a broad range of biological activities, make them attractive targets for further research. The continued exploration of their synthesis, structure-activity relationships, and mechanisms of action will undoubtedly lead to the development of novel therapeutics for a variety of diseases.

References

-

Xiao, X. Q., & Liu, G. Q. (1999). L-pyroglutamic acid protects rat cortical neurons against sodium glutamate-induced injury. Zhongguo Yao Li Xue Bao, 20(8), 733-736. [Link]

-

PubChem. (n.d.). 3-Pyrrolidin-2-yl-propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Beani, L., Bianchi, C., Baraldi, P. G., Manfredini, S., & Pollini, G. P. (1990). Protection by pyroglutamic acid and some of its newly synthesized derivatives against glutamate-induced seizures in mice. Arzneimittel-Forschung, 40(11), 1187-1191. [Link]

-

Pincekova, L., & Berkes, D. (2020). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Molbank, 2020(4), M1177. [Link]

-

Kumar, Sanjiv, et al. (2012). Physicochemical properties of synthesized propionic acid derivatives. ResearchGate. [Link]

-

Joseph-Nathan, P., et al. (2009). NMDA receptor up-regulates pyroglutamyl peptidase II activity in the rat hippocampus. Neurochemistry international, 54(1), 27-33. [Link]

-

Kumar, A., & Bachhawat, A. K. (2012). Pyroglutamic acid: Throwing light on a lightly studied metabolite. Current Science, 102(2), 288-297. [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2355. [Link]

-

Yuan, H., et al. (2021). A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor of NMDA Receptor Function with Enhanced Potency at Acidic pH and Oral Bioavailability for Clinical Use. Journal of Neuroscience, 41(19), 4213-4226. [Link]

-

Hansen, K. B., et al. (2021). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. ACS Chemical Neuroscience, 12(15), 2873-2887. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(2-methyl-5-oxopyrrolidin-2-yl)propanoic acid. Retrieved from [Link]

-

The Liotta Research Group. (n.d.). NMDAR Modulators. Emory University. Retrieved from [Link]

-

Kairytė, K., et al. (2021). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 26(16), 4991. [Link]

-

Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 983. [Link]

-

ResearchGate. (n.d.). Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure. Retrieved from [Link]

-

Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. [Link]

-

GNPS. (2018). GNPS Library Spectrum CCMSLIB00004697706. University of California San Diego. Retrieved from [Link]

-

Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 983. [Link]

-

Rigo, B., et al. (2012). Studies on pyrrolidinones. Synthesis of 4,5-fused-3-hydroxypyridinyl-2-propionic acid derivatives. Tetrahedron, 68(4), 1117-1127. [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12. [Link]

-

PubChemLite. (n.d.). 2-(5-oxopyrrolidin-2-yl)propanoic acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Neurochemical effects of L-pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMDAR Modulators – The Liotta Research Group [liottaresearch.org]

- 4. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMDA receptor modulator - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3-(Pyridin-2-yl)propanoic acid | C8H9NO2 | CID 564292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. L-pyroglutamic acid protects rat cortical neurons against sodium glutamate-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protection by pyroglutamic acid and some of its newly synthesized derivatives against glutamate-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. UCSD/CCMS - Spectrum Library [proteomics2.ucsd.edu]

- 13. PubChemLite - 2-(5-oxopyrrolidin-2-yl)propanoic acid (C7H11NO3) [pubchemlite.lcsb.uni.lu]

The Ascending Trajectory of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives in Modern Medicine: A Technical Guide

Abstract

The 5-oxopyrrolidine-3-carboxylic acid scaffold, a conformationally constrained cyclic γ-amino acid analog, has emerged as a privileged structure in medicinal chemistry. Its inherent stereochemistry, metabolic stability, and synthetic tractability have propelled the development of a diverse array of derivatives with significant therapeutic potential. This in-depth technical guide provides a comprehensive review of the synthesis, mechanisms of action, and therapeutic applications of these derivatives for researchers, scientists, and drug development professionals. We will delve into their burgeoning roles in oncology, infectious diseases, inflammation, and neurology, supported by quantitative data, detailed experimental protocols, and mechanistic pathway diagrams.

Introduction: The Strategic Advantage of the 5-Oxopyrrolidine Core

The 5-oxopyrrolidine-3-carboxylic acid core, also known as pyroglutamic acid, is a five-membered lactam ring that offers a rigid and predictable framework for drug design.[1] This structural rigidity is paramount in medicinal chemistry as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. The chiral center at the 3-position and the carboxylic acid functional group provide versatile handles for synthetic modification, allowing for the exploration of vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]

This guide will navigate the multifaceted landscape of 5-oxopyrrolidine-3-carboxylic acid derivatives, commencing with an exploration of their synthetic routes, followed by a detailed examination of their diverse biological activities and the underlying molecular mechanisms. We will conclude with a forward-looking perspective on the future of this promising class of therapeutic agents.

Synthetic Strategies: Building the 5-Oxopyrrolidine Scaffold and its Derivatives

The construction of the 5-oxopyrrolidine-3-carboxylic acid core and its subsequent derivatization are central to harnessing its therapeutic potential. A variety of synthetic methodologies have been developed, offering access to a wide range of substituted analogs.

Core Synthesis

A prevalent and efficient method for the synthesis of the 5-oxopyrrolidine-3-carboxylic acid scaffold involves the condensation of itaconic acid with a primary amine. This reaction is typically carried out under reflux conditions in a suitable solvent such as water or ethanol.[2][3] The choice of the primary amine is a critical determinant of the substituent at the N-1 position of the pyrrolidinone ring, which has been shown to significantly influence biological activity.

Experimental Protocol: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid [2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-(4-aminophenyl)acetamide (1 equivalent) and itaconic acid (1.5 equivalents).

-

Solvent Addition: Add water to the flask to serve as the reaction solvent.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture. The product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry to afford the desired 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Derivatization Strategies

The carboxylic acid moiety at the C-3 position serves as a versatile anchor for a multitude of chemical transformations, enabling the synthesis of diverse libraries of derivatives. Common derivatization strategies include:

-

Amide Coupling: The carboxylic acid can be activated and coupled with various amines to form amide derivatives.

-

Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters.

-

Hydrazide Formation: Treatment of the ester with hydrazine hydrate produces the carbohydrazide, a key intermediate for the synthesis of hydrazones, azoles, and other heterocyclic systems.[4][5]

Experimental Protocol: Synthesis of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide [5]

-

Esterification: Reflux 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with methanol in the presence of a catalytic amount of sulfuric acid to yield the methyl ester.

-

Hydrazinolysis: Add hydrazine hydrate to the methanolic solution of the ester and continue to reflux for an additional 2 hours.

-

Isolation: Upon cooling, the hydrazide product will precipitate. Collect the solid by filtration, wash with a small amount of cold methanol, and dry.

Therapeutic Applications and Mechanisms of Action

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide range of diseases.

Antimicrobial Activity